molecular formula C5H9N3S B178158 4-(2-Aminoethyl)-1,3-thiazol-2-amine CAS No. 124458-10-2

4-(2-Aminoethyl)-1,3-thiazol-2-amine

Cat. No.: B178158
CAS No.: 124458-10-2
M. Wt: 143.21 g/mol
InChI Key: AWGAMNRCCCIYLX-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethylamine hydrobromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar bioactive properties.

    4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in different applications.

    2-Amino-5-bromothiazole: A halogenated thiazole derivative with distinct reactivity.

Uniqueness

4-(2-Aminoethyl)-1,3-thiazol-2-amine is unique due to its specific structure, which combines the thiazole ring with an aminoethyl side chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGAMNRCCCIYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449967
Record name 4-(2-aminoethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-10-2
Record name 4-(2-aminoethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-[2-(2-amino-thiazol-4-yl)-ethyl]isoindole-1,3-dione hydrobromide (25.7 g, 72.6 mmol, 1 eq.) in water (125 mL) was treated with 62% hydrobromic acid in water (125 mL). The resulting suspension was then refluxed (oil bath temperature=120° C.), under N2 for 18 hours. The resulting orange homogeneous reaction mixture was allowed to cool down to r.t. (fast precipitation of a beige solid occurred). The resulting suspension was filtered and the filter cake (phthalic acid) was washed with water. The obtained orange homogeneous filtrate was then concentrated in vacuo. The remaining water was finally removed by co-evaporation with toluene (repeated several times) and the obtained residue was further dried under hv to give the dihydrobromide salt of the title compound as an orange solid. The product was used without further purification.
Quantity
25.7 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

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